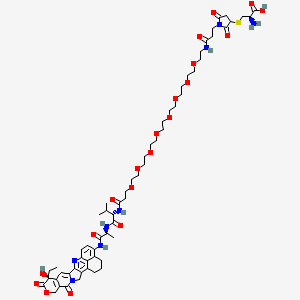

Cysteinyl samrotecan

描述

Cysteinyl samrotecan is a novel therapeutic agent under development, likely classified within the quinoline family of compounds. Based on patent disclosures, it functions as a selective and/or dual modulator of bile acid receptors (FXR and GPBAR1) and cysteinyl leukotriene receptors (CysLTR) . While structural details remain proprietary, its pharmacological profile suggests it may inhibit or modulate pathways involving cysteinyl leukotrienes (CysLTs), key mediators of allergic and asthmatic inflammation .

属性

分子式 |

C60H84N8O20S |

|---|---|

分子量 |

1269.4 g/mol |

IUPAC 名称 |

(2R)-2-amino-3-[1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(10S)-10-ethyl-10-hydroxy-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaen-19-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |

InChI |

InChI=1S/C60H84N8O20S/c1-5-60(79)42-31-46-53-40(33-68(46)56(74)41(42)34-88-59(60)78)38-7-6-8-39-44(9-10-45(64-53)51(38)39)65-54(72)37(4)63-55(73)52(36(2)3)66-49(70)12-15-80-17-19-82-21-23-84-25-27-86-29-30-87-28-26-85-24-22-83-20-18-81-16-13-62-48(69)11-14-67-50(71)32-47(57(67)75)89-35-43(61)58(76)77/h9-10,31,36-37,43,47,52,79H,5-8,11-30,32-35,61H2,1-4H3,(H,62,69)(H,63,73)(H,65,72)(H,66,70)(H,76,77)/t37-,43-,47?,52-,60-/m0/s1 |

InChI 键 |

REAYKXFFPHTHMW-KOKFKPPGSA-N |

手性 SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)CC(C7=O)SC[C@@H](C(=O)O)N)O |

规范 SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)CC(C7=O)SCC(C(=O)O)N)O |

产品来源 |

United States |

准备方法

普西塔格沙罗替康药物连接体是通过将抗B7-H4人源抗体与可裂解连接体连接到拓扑异构酶I抑制剂伊沙替康来合成的 . 制备过程包括以下步骤:

ADC连接体的合成: 连接体被设计为可降解的,并且使用标准有机合成技术进行合成。

连接体与伊沙替康的偶联: 拓扑异构酶I抑制剂伊沙替康通过一系列化学反应连接到连接体上。

连接体-伊沙替康偶联物与抗体的连接: 最后一步是将连接体-伊沙替康复合物与抗B7-H4抗体偶联,形成完整的ADC

化学反应分析

普西塔格沙罗替康药物连接体在其合成和应用过程中经历了几种类型的化学反应:

氧化和还原: 这些反应参与连接体的合成和偶联过程。

取代: 伊沙替康与连接体的连接以及随后的与抗体的偶联涉及取代反应。

这些反应中常用的试剂包括有机溶剂、还原剂和催化剂。 形成的主要产物是中间体连接体-伊沙替康偶联物和最终的ADC .

科学研究应用

普西塔格沙罗替康药物连接体在科学研究中有多种应用,特别是在肿瘤学领域:

作用机制

普西塔格沙罗替康药物连接体通过以下机制发挥作用:

靶向B7-H4蛋白: ADC中的抗B7-H4抗体成分与癌细胞表面上的B7-H4蛋白结合

内化和释放: 一旦结合,ADC就会被癌细胞内化,可裂解连接体被降解,释放出伊沙替康分子

抑制拓扑异构酶I: 伊沙替康抑制拓扑异构酶I,这是一种参与DNA复制的酶,导致DNA损伤和细胞死亡

相似化合物的比较

Key Findings :

- Clinical studies of zileuton and montelukast demonstrate improvements in forced expiratory volume (FEV1) and reduced β2-agonist use in asthma . This compound’s dual action could offer broader anti-inflammatory effects, though clinical data are pending.

Biomarker Modulation

Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are elevated in biological fluids during allergic inflammation . While existing drugs reduce these biomarkers, this compound’s impact remains uncharacterized. Comparative biomarker

Insights :

- Montelukast reduces urinary LTE4 by ~40% in asthmatic patients, correlating with symptom improvement . Salivary or urinary monitoring, as suggested for this compound, could align with non-invasive strategies outlined in allergic disease studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。